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Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 1-(Phenylamino)cyclopentanecarboxylic acid (CAS No. 6636-94-8), a molecule of

interest in medicinal chemistry and drug development. The cyclopentanecarboxylic acid

scaffold is a recognized structural motif in various pharmacologically active agents.[1][2]

Understanding the fundamental properties of derivatives like this is paramount for predicting

their behavior in biological systems and for guiding formulation strategies. This document

details the compound's molecular identity, lipophilicity (LogP), acidity (pKa), solubility, and solid-

state characteristics. For each property, we discuss its significance in the drug development

pipeline, present available computed data, and outline rigorous, self-validating experimental

protocols for their determination. This synthesis of data and methodology serves as a critical

resource for researchers engaged in the design and development of novel therapeutics.
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1-(Phenylamino)cyclopentanecarboxylic acid is a small molecule featuring two key

functional domains: a cyclopentanecarboxylic acid and a phenylamino (or anilino) group, both

attached to the C1 position of the cyclopentane ring. The carboxylic acid moiety is a prevalent

functional group in pharmaceuticals, often crucial for target binding and enhancing aqueous

solubility.[2][3][4] However, its ionizable nature can also present challenges for membrane

permeability and metabolic stability, necessitating a thorough characterization.[4] The

cyclopentane ring serves as a rigid, three-dimensional scaffold that can orient substituents in

defined vectors, a valuable feature for optimizing interactions with biological targets.[1]

The characterization of a potential active pharmaceutical ingredient's (API) physicochemical

properties is a foundational step in drug discovery.[5][6][7] These parameters—including

lipophilicity, solubility, and ionization state—govern the Absorption, Distribution, Metabolism,

and Excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy.

This guide provides the essential data and experimental frameworks to empower researchers

in their evaluation of 1-(Phenylamino)cyclopentanecarboxylic acid and related molecules.

Molecular Identity and Structure
Correctly identifying a compound is the first step in any scientific investigation. The key

identifiers and structural information for 1-(Phenylamino)cyclopentanecarboxylic acid are

summarized below.

Identifier Value Source

CAS Number 6636-94-8 [8][9][10]

Molecular Formula C₁₂H₁₅NO₂ [8][9][10]

Molecular Weight 205.25 g/mol [8][9][11]

Canonical SMILES
C1=CC=C(C=C1)NC2(CCCC2

)C(=O)O
[8][11]

InChIKey
IPZZQQGHTNKHNM-

UHFFFAOYSA-N
[10]

IUPAC Name
1-anilinocyclopentane-1-

carboxylic acid
[12]
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The structure consists of a central cyclopentane ring. One carbon atom is quarternary,

substituted with both a carboxylic acid group and an amino group which is itself substituted with

a phenyl ring.

Core Physicochemical Properties and Their
Determination
Lipophilicity (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a

compound's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross

biological membranes, its binding affinity to hydrophobic pockets of target proteins, and its

potential for off-target toxicity. A LogP value between 1 and 3 is often considered a good

starting point for oral bioavailability, though this is highly dependent on other factors.

Data: Computational models predict a LogP value for 1-
(Phenylamino)cyclopentanecarboxylic acid of 2.4959.[8][11] This value suggests a

balanced character, with sufficient lipophilicity to favor membrane partitioning without being so

high as to cause poor aqueous solubility.

Trustworthiness (Experimental Protocol): The Shake-Flask Method (OECD Guideline 107) This

is the gold-standard method for experimental LogP determination. Its trustworthiness comes

from its direct measurement of partitioning at equilibrium.

Step-by-Step Methodology:

Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS,

pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.

Dissolution: Dissolve a precisely weighed amount of 1-
(Phenylamino)cyclopentanecarboxylic acid in the aqueous phase. The concentration

should be below the limit of solubility and high enough for accurate detection.

Partitioning: Combine the solution with an equal volume of the saturated n-octanol in a

separatory funnel or suitable vessel.
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Equilibration: Shake the vessel gently for a sufficient period (e.g., 1-2 hours) at a constant

temperature (typically 25 °C) to allow equilibrium to be reached. Centrifugation is required to

ensure complete phase separation.

Analysis: Carefully separate the two phases. Quantify the concentration of the compound in

both the aqueous and octanol phases using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase: LogP =

log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Workflow for Shake-Flask LogP Determination.
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Acidity and Ionization (pKa)
Expertise & Experience: The pKa value defines the strength of an acid. For a pharmaceutical

compound with ionizable groups, the pKa dictates its charge state at a given pH. This is

fundamentally important because the charge state dramatically affects solubility, permeability,

and the ability to interact with ionic residues at a biological target. 1-
(Phenylamino)cyclopentanecarboxylic acid is amphoteric, possessing both an acidic

carboxylic acid group and a weakly basic secondary amine.

Data:

Acidic pKa (Carboxylic Acid): A predicted pKa is 2.22 ± 0.20.[10] This indicates a relatively

strong carboxylic acid. At physiological pH (~7.4), this group will be fully deprotonated and

negatively charged (-COO⁻), which will dominate the molecule's overall charge and

significantly enhance its aqueous solubility.

Basic pKa (Amine): While not explicitly predicted in the search results, the pKa of the anilino-

type amine is expected to be low (typically <5) due to the delocalization of the nitrogen lone

pair into the phenyl ring, making it a very weak base.

Trustworthiness (Experimental Protocol): Potentiometric Titration This method provides a highly

reliable pKa value by directly measuring pH changes during neutralization. The self-validating

nature of the protocol comes from the characteristic sigmoidal curve produced, from which the

inflection point directly yields the pKa.

Step-by-Step Methodology:

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent

(e.g., water, or a water/co-solvent mixture like methanol if solubility is low).

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH

electrode and a magnetic stirrer.

Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise

increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-

equivalence point (where half of the acid has been neutralized). This corresponds to the

midpoint of the steepest part of the titration curve. Specialized software can be used to

calculate the pKa from the first or second derivative of the curve for higher accuracy.

Aqueous Solubility
Expertise & Experience: Aqueous solubility is a prerequisite for absorption from the

gastrointestinal tract and for administration via injection. Poor solubility is a major hurdle in drug

development. The solubility of this compound will be highly pH-dependent due to its ionizable

carboxylic acid group. At low pH (pH < pKa), the neutral form will dominate, likely leading to low

solubility. At neutral and basic pH, the ionized carboxylate form will dominate, leading to

significantly higher solubility.

Data: Specific experimental solubility data for 1-(Phenylamino)cyclopentanecarboxylic acid
was not found in the initial search results. Based on its structure, it is expected to have low

intrinsic solubility (of the neutral form) but good solubility at physiological pH.

Trustworthiness (Experimental Protocol): Equilibrium Shake-Flask Method This method

determines the thermodynamic equilibrium solubility, providing a definitive value for a given set

of conditions (e.g., pH, temperature).

Step-by-Step Methodology:

Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4).

Suspension: Add an excess amount of the solid compound to the buffer in a sealed vial to

create a saturated solution. The presence of undissolved solid is essential to ensure

equilibrium is reached.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

time (typically 24-48 hours) to ensure equilibrium is achieved.
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Separation: Separate the undissolved solid from the solution by centrifugation and/or

filtration. Care must be taken to avoid precipitation during this step.

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of

the dissolved compound using a validated analytical method like HPLC-UV. This

concentration is the equilibrium solubility.

Summary of Physicochemical Data
The table below consolidates the available physicochemical data for 1-
(Phenylamino)cyclopentanecarboxylic acid.

Property Value/Parameter Type Source

Molecular Weight 205.25 g/mol - [8][9][11]

LogP 2.4959 Computed [8][11]

pKa (acidic) 2.22 ± 0.20 Predicted [10]

Aqueous Solubility Data not available Experimental -

Melting Point Data not available Experimental -

TPSA 49.33 Å² Computed [8][11]

H-Bond Donors 2 Computed [8][11]

H-Bond Acceptors 2 Computed [8][11]

Rotatable Bonds 3 Computed [8][11]

Relevance in Drug Discovery and Development
The physicochemical profile of an API directly influences every stage of its development

journey. The balanced LogP and the presence of a strong acidic group give 1-
(Phenylamino)cyclopentanecarboxylic acid a classic "drug-like" profile with predictable

trade-offs.

Target Interaction: The combination of a hydrophobic phenyl ring and a charged carboxylate

group allows for potential interactions with targets via both hydrophobic and ionic/hydrogen-
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bonding mechanisms.

Formulation: The high solubility expected at neutral pH simplifies the development of

aqueous formulations for both oral and parenteral routes. However, its low intrinsic solubility

could be a challenge if a low pH environment is encountered.

ADME Profile: The LogP of ~2.5 is favorable for passive diffusion across membranes.

However, at physiological pH, the compound will be ionized, which typically hinders passive

transport but can make it a substrate for active uptake transporters. This duality is a key area

for experimental investigation.
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Interplay of Physicochemical Properties in Drug Development.

Conclusion
1-(Phenylamino)cyclopentanecarboxylic acid presents a physicochemical profile

characterized by moderate lipophilicity and a strong acidic center. The computed values for

LogP and pKa suggest a molecule that will be soluble and negatively charged under

physiological conditions, traits that have profound and predictable consequences for its

biological activity and formulation. While these computational data provide a strong directional

framework, this guide underscores the necessity of rigorous experimental validation. The

detailed protocols provided herein for determining LogP, pKa, and solubility serve as a reliable

foundation for researchers to build a comprehensive, data-driven understanding of this

compound, enabling its effective evaluation in drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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